molecular formula C15H10Cl2N4S B8762028 2-Chloro-4-(2-chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine CAS No. 54123-06-7

2-Chloro-4-(2-chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine

Cat. No.: B8762028
CAS No.: 54123-06-7
M. Wt: 349.2 g/mol
InChI Key: CHGXYVPOFYZWRH-UHFFFAOYSA-N
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Description

Clotizolam is a thienotriazolodiazepine derivative that was first synthesized in the 1970s. It has gained attention in recent years as a designer drug. Clotizolam exhibits sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. Additionally, it acts as an inhibitor of platelet-activating factor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clotizolam involves the formation of a thienotriazolodiazepine core structure. The process typically starts with the reaction of 2-chlorobenzoyl chloride with 2-aminothiophene to form an intermediate. This intermediate undergoes cyclization with hydrazine to form the triazole ring, followed by chlorination to introduce the chloro substituents .

Industrial Production Methods: Industrial production of Clotizolam follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Clotizolam undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Clotizolam has diverse applications in scientific research:

Mechanism of Action

Clotizolam exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. It enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. Additionally, Clotizolam inhibits platelet-activating factor, contributing to its unique pharmacological profile .

Comparison with Similar Compounds

Clotizolam is compared with other thienotriazolodiazepines such as:

  • Brotizolam
  • Etizolam
  • Flubrotizolam
  • Fluclotizolam
  • Deschloroclotizolam

Uniqueness: Clotizolam’s unique combination of sedative, anxiolytic, anticonvulsant, and muscle relaxant properties, along with its inhibition of platelet-activating factor, distinguishes it from other similar compounds .

Properties

CAS No.

54123-06-7

Molecular Formula

C15H10Cl2N4S

Molecular Weight

349.2 g/mol

IUPAC Name

4-chloro-7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene

InChI

InChI=1S/C15H10Cl2N4S/c1-8-19-20-13-7-18-14(9-4-2-3-5-11(9)16)10-6-12(17)22-15(10)21(8)13/h2-6H,7H2,1H3

InChI Key

CHGXYVPOFYZWRH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(S3)Cl)C(=NC2)C4=CC=CC=C4Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.5 g of 2-(2-acetylhydrazino)-7-chloro-5-(o-chlorophenyl)-3H-thieno[2,3-e]-1,4-diazepine are heated under reduced pressure (water-jet vacuum) for 5-7 minutes in an oil bath (250° C.) until gas evolution is no longer observed. The resulting product is finely triturated in a mortar and boiled out several times with a total of 400 ml of ethyl acetate. After removal of the solvent, the resulting crude product is recrystallised from ethanol containing active carbon to give 2-chloro-4-(o-chlorophenyl)-9-methyl-6H-thieno[3,2-f]-s-triazolo[4,3-a][1,4]diazepine in the form of cream-colored crystals, melting point 205°-206° C.
Name
2-(2-acetylhydrazino)-7-chloro-5-(o-chlorophenyl)-3H-thieno[2,3-e]-1,4-diazepine
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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